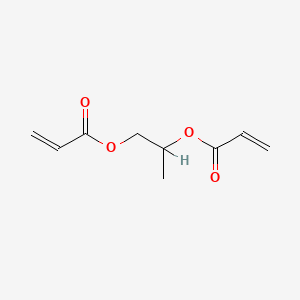

1,2-Propanediol diacrylate

Description

Structure

3D Structure

Properties

IUPAC Name |

2-prop-2-enoyloxypropyl prop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O4/c1-4-8(10)12-6-7(3)13-9(11)5-2/h4-5,7H,1-2,6H2,3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFZKVQVQOMDJEG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC(=O)C=C)OC(=O)C=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80948012 | |

| Record name | Propane-1,2-diyl diprop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80948012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25151-33-1 | |

| Record name | Propylene glycol diacrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25151-33-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methyl-1,2-ethanediyl diacrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025151331 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propane-1,2-diyl diprop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80948012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methyl-1,2-ethanediyl diacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.407 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1,2 Propanediol Diacrylate and Its Derivatives

Esterification Reactions for 1,2-Propanediol Diacrylate Synthesis

Esterification is the most common method for the synthesis of this compound. This process involves the reaction of 1,2-propanediol with acrylic acid, typically in the presence of a catalyst. The reaction can be carried out through several pathways, each with its own set of advantages and challenges.

Direct Esterification Pathways

Direct esterification involves the reaction of 1,2-propanediol with acrylic acid, usually in the presence of an acid catalyst, to form this compound and water. To drive the reaction towards the formation of the diacrylate, the water produced during the reaction is continuously removed, often through azeotropic distillation. The reaction temperature is a critical parameter and is generally maintained between 70 to 180°C. google.com The kinetics of the esterification of acrylic acid with propylene (B89431) glycol have been studied, indicating that the reaction is reversible. researchgate.net

The process can be influenced by various factors, including the molar ratio of the reactants, catalyst concentration, and reaction temperature. researchgate.net Studies on similar diol systems have shown that an excess of acrylic acid can be used to maximize the conversion of the diol to the diacrylate. The reaction progress can be monitored by measuring the acid value of the reaction mixture.

Table 1: Typical Reaction Parameters for Direct Esterification of 1,2-Propanediol with Acrylic Acid

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Reactants | 1,2-Propanediol, Acrylic Acid | - |

| Molar Ratio (Acid:Alcohol) | 1:1 to 3.14:1 | An excess of acid can favor the formation of the diester. researchgate.net |

| Temperature | 70-180°C | Higher temperatures increase the reaction rate but may also lead to side reactions. google.com |

| Catalyst | Sulfuric acid, p-toluenesulfonic acid, Amberlyst-15 | Acidic catalysts are commonly used to accelerate the reaction. google.comresearchgate.net |

| Water Removal | Azeotropic distillation | Continuous removal of water shifts the equilibrium towards product formation. |

Transesterification Approaches

Transesterification is an alternative route to synthesize this compound. This method involves the reaction of an alkyl acrylate (B77674), such as methyl acrylate or ethyl acrylate, with 1,2-propanediol. google.com The reaction is typically catalyzed by either an acid or a base. An advantage of this method is the formation of a low-boiling alcohol as a byproduct (e.g., methanol or ethanol), which can be more easily removed from the reaction mixture than water.

The reaction temperature for transesterification is generally in the range of 60°C to 140°C. google.com Various catalysts can be employed, including metal alkoxides and mixed salt systems like potassium carbonate and potassium chloride. google.com The choice of catalyst can influence the reaction rate and selectivity. The process often involves the removal of the byproduct alcohol to drive the reaction to completion. google.com

Catalytic Systems in Esterification of Diols

A variety of catalytic systems are utilized in the esterification of diols like 1,2-propanediol to enhance reaction rates and yields. These can be broadly categorized into homogeneous and heterogeneous catalysts.

Homogeneous Catalysts: Conventional homogeneous acid catalysts include sulfuric acid, hydrochloric acid, and p-toluenesulfonic acid. google.comresearchgate.net These catalysts are effective in promoting the esterification reaction. However, their use can lead to challenges in separation from the product mixture and potential corrosion issues. researchgate.net

Heterogeneous Catalysts: To overcome the drawbacks of homogeneous catalysts, solid acid catalysts are widely employed. These include:

Ion-exchange resins: Amberlyst-15 is a commonly used acidic ion-exchange resin that has been shown to be effective in the esterification of acrylic acid with propylene glycol. researchgate.net

Supported heteropolyacids: Tungstophosphoric acid supported on zirconia has been investigated as a heterogeneous catalyst for the esterification of acrylic acid with various alcohols. researchgate.net

Zeolites: These microporous aluminosilicate minerals can also act as solid acid catalysts. researchgate.net

Sulfated metal oxides: Solid superacids, such as sulfated titania-tin oxide, have been used to catalyze the synthesis of diacrylates. academax.com

The use of heterogeneous catalysts simplifies the purification process as they can be easily separated from the reaction mixture by filtration and can often be reused.

Table 2: Comparison of Catalytic Systems for Diol Esterification

| Catalyst Type | Examples | Advantages | Disadvantages |

|---|---|---|---|

| Homogeneous | Sulfuric acid, p-toluenesulfonic acid | High activity | Difficult to separate, corrosive, potential for side reactions researchgate.net |

| Heterogeneous | Amberlyst-15, Supported heteropolyacids, Zeolites | Easy separation, reusable, less corrosive researchgate.net | Potentially lower activity compared to homogeneous catalysts |

Synthesis of this compound-Derived Oligomers and Prepolymers

This compound can serve as a monomer for the synthesis of oligomers and prepolymers with tailored properties. These materials are valuable in a variety of applications, including coatings, adhesives, and biomaterials.

Oligomerization Strategies for Tunable Molecular Architectures

The controlled polymerization of this compound allows for the creation of oligomers with specific molecular weights and architectures. Several modern polymerization techniques can be employed to achieve this control:

Catalytic Chain Transfer Polymerization (CCTP): This technique is well-suited for the synthesis of low-molecular-weight methacrylate (B99206) oligomers and can be adapted for acrylates. mdpi.com It allows for the production of oligomers with a terminal vinyl group, which can be used for further functionalization. mdpi.com

Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization: RAFT is a powerful method for synthesizing polymers with controlled molecular weight and narrow molecular weight distributions. It has been used to create sequence-controlled oligoacrylates. rsc.org

These methods enable the synthesis of oligomers with defined structures, which is crucial for applications where precise material properties are required.

Prepolymer Functionalization for Enhanced Reactivity

Prepolymers derived from this compound can be functionalized to enhance their reactivity or introduce specific properties. One common approach is the synthesis of urethane (B1682113) acrylate oligomers. This involves reacting a diisocyanate with a polyol, followed by end-capping with a hydroxy-functional acrylate. While not directly starting from this compound, this demonstrates a method to incorporate acrylate functionality into a prepolymer backbone.

Another strategy for functionalization involves the reaction of the acrylate groups in the prepolymer. For instance, Michael addition reactions can be used to introduce various functional groups onto the polymer backbone. Furthermore, prepolymers with other reactive groups can be synthesized and subsequently reacted with acrylic acid or its derivatives to introduce the desired acrylate functionality. The goal of functionalization is often to create prepolymers that can be crosslinked or further modified in a subsequent step, for example, through UV curing.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound is a strategic approach to mitigate the environmental impact associated with conventional chemical manufacturing. This involves a holistic view of the production process, from the sourcing of raw materials to the reaction conditions and catalytic systems employed. The primary goals are to enhance efficiency, reduce waste, and utilize renewable resources, thereby fostering a more sustainable chemical industry.

Utilization of Bio-derived Feedstocks for 1,2-Propanediol Precursors

A cornerstone of green chemistry is the use of renewable feedstocks to replace petrochemical-derived starting materials. For 1,2-propanediol, the precursor to this compound, several bio-derived routes have been extensively explored, offering sustainable alternatives to the traditional propylene oxide-based process.

Glycerol (B35011): As the principal byproduct of biodiesel production, glycerol has emerged as a key platform chemical for the synthesis of 1,2-propanediol. mdpi.com The catalytic hydrogenolysis of glycerol is a prominent pathway, and various heterogeneous catalysts have been developed to enhance selectivity and yield. Copper-based catalysts, in particular, have shown significant promise due to their high selectivity and lower cost compared to noble metals. rsc.org For instance, novel copper/zirconia catalysts, prepared through advanced methods like metal-organic framework (MOF) decomposition, have achieved 1,2-propanediol yields as high as 75%. mdpi.com The efficacy of these catalysts is often attributed to a synergistic combination of redox and acidic properties. mdpi.com Furthermore, research into hydrogen-free synthesis from glycerol, using hydrogen donors like ethanol, presents an even greener alternative by avoiding the need for external hydrogen gas. rsc.orgresearchgate.net

Sugars and Sugar Alcohols: Carbohydrates, such as sucrose and glucose, represent another abundant and renewable feedstock for 1,2-propanediol production. nih.govmdpi.comresearchgate.net The process typically involves catalytic hydrogenolysis, where multifunctional catalysts are employed to facilitate a cascade of reactions including hydrolysis, isomerization, retro-aldol condensation, and hydrogenation. A notable example is the use of a core-shell catalyst, Pt/deAl-beta@Mg(OH)₂, which has demonstrated the ability to convert sucrose and glucose to 1,2-propanediol with yields around 34%. nih.govmdpi.comnih.gov The unique structure of such catalysts helps to promote the desired reaction pathways while minimizing side reactions. nih.govmdpi.com

Lactic Acid: Lactic acid, which can be produced by the fermentation of sugars, is another viable bio-derived precursor for 1,2-propanediol. nih.govwikipedia.org This route can be pursued through both chemical and biotechnological methods. An artificial metabolic pathway has been designed and implemented in Escherichia coli, enabling the stereospecific conversion of D- or L-lactic acid into R- or S-1,2-propanediol, respectively. nih.gov This biocatalytic approach is significant as it allows for the synthesis of optically pure 1,2-propanediol from renewable sources. nih.gov

Polylactic Acid (PLA): In the context of a circular economy, the chemical recycling of end-of-life bioplastics like polylactic acid (PLA) to produce 1,2-propanediol is an attractive option. researchgate.netrsc.org This involves a one-pot tandem alcoholysis and hydrogenation of PLA, effectively depolymerizing the material back to a valuable chemical building block. researchgate.net

Catalytic Conversion of Bio-derived Feedstocks to 1,2-Propanediol

| Feedstock | Catalyst System | Key Findings | Reference |

|---|---|---|---|

| Glycerol | Cu/ZrO₂ (prepared via MOF decomposition) | Achieved a 1,2-propanediol yield of 75%. The performance is linked to a balance of redox and weak acid sites. | mdpi.com |

| Glycerol | Cu–Mg–Al catalysts | Enabled hydrogen-free synthesis using ethanol as a hydrogen donor, with 95.1% glycerol conversion and 92.2% selectivity to 1,2-propanediol. | rsc.orgresearchgate.net |

| Sucrose/Glucose | Pt/deAl-beta@Mg(OH)₂ (core-shell) | Yields of 33.5% (from sucrose) and 34.1% (from glucose) were obtained. The catalyst promotes isomerization and retro-aldol condensation. | nih.govmdpi.comnih.gov |

| D- or L-Lactic Acid | Escherichia coli biocatalyst with an artificial pathway | Synthesized 1.5 g/L of R- or 1.7 g/L of S-1,2-propanediol, respectively, demonstrating high enantiomeric purity. | nih.gov |

| Polylactic Acid (PLA) | Raney Ni | One-pot tandem alcoholysis and hydrogenation for chemical recycling of PLA to 1,2-propanediol. | researchgate.net |

Environmentally Benign Reaction Conditions and Catalysis

The esterification of bio-derived 1,2-propanediol with acrylic acid to form this compound can also be aligned with green chemistry principles through the careful selection of reaction conditions and catalysts.

Heterogeneous Catalysis: A significant advancement in green esterification is the replacement of homogeneous acid catalysts, such as sulfuric acid or p-toluenesulfonic acid, with solid acid catalysts. mdpi.comrsc.org Heterogeneous catalysts offer several advantages, including ease of separation from the reaction mixture, reduced corrosion issues, and the potential for regeneration and reuse. mdpi.comsigmaaldrich.com Examples of such catalysts for polyol acrylate synthesis include ion-exchange resins like Amberlite™ and Amberlyst®, and clay-supported heteropolyacids such as Cs₂.₅H₀.₅PW₁₂O₄₀/K-10. mdpi.comrsc.org These catalysts provide the necessary acidic sites for the reaction to proceed while simplifying the downstream purification process, thereby minimizing waste generation. google.com

Solvent-Free Synthesis: Conducting the esterification reaction in the absence of a solvent is another key green chemistry strategy. mdpi.comresearchgate.net This approach eliminates the need for potentially hazardous and volatile organic solvents, reduces waste, and can lead to higher process intensity. The direct esterification of acrylic acid with polyols has been successfully demonstrated using simple and low-toxicity metal catalysts, such as zinc(II) salts, in a solvent-free system. researchgate.netnih.gov The effective removal of water, a byproduct of the esterification, is crucial to drive the reaction equilibrium towards the product. mdpi.com

Enzymatic Catalysis: Biocatalysis, utilizing enzymes such as lipases, offers a highly selective and environmentally benign route for the synthesis of polyol acrylates. google.com Enzymatic reactions are typically conducted under mild conditions of temperature and pressure, which reduces energy consumption. While the enzymatic synthesis of this compound specifically is an area of ongoing research, the principle has been established for other polyol acrylates. This method avoids the use of harsh acid catalysts and can offer high selectivity, minimizing the formation of byproducts. google.com

Green Catalytic Approaches for Polyol Acrylate Synthesis

| Green Approach | Catalyst/Condition | Advantages | Reference |

|---|---|---|---|

| Heterogeneous Catalysis | Ion-exchange resins (e.g., Amberlite™, Amberlyst®) | Easy separation and recyclability, reduced corrosion, and waste minimization. | mdpi.com |

| Heterogeneous Catalysis | Clay-supported heteropolyacids (e.g., Cs₂.₅H₀.₅PW₁₂O₄₀/K-10) | Provides a solid acid catalyst for efficient esterification. | rsc.org |

| Solvent-Free Synthesis | Zn(II) salts | Eliminates the need for organic solvents, reduces waste, and uses low-toxicity catalysts. | researchgate.netnih.gov |

| Enzymatic Catalysis | Lipases | High selectivity, mild reaction conditions (temperature and pressure), and avoidance of harsh chemicals. | google.com |

Polymerization Mechanisms and Kinetic Studies of 1,2 Propanediol Diacrylate Systems

Radical Polymerization Mechanisms Initiated by 1,2-Propanediol Diacrylate

Radical polymerization is a common method for polymerizing diacrylate monomers like 1,2-PGDA. The process involves the generation of free radicals that initiate a chain reaction, leading to the formation of a three-dimensional polymer network. The initiation, propagation, and termination steps are fundamental to this mechanism. The bifunctional nature of 1,2-PGDA, containing two acrylate (B77674) groups, allows for rapid crosslinking, resulting in the formation of a densely crosslinked structure.

Photoinitiated polymerization is a widely used technique due to its mild reaction conditions and spatial and temporal control over the curing process. nih.gov This method involves the use of a photoinitiator that, upon absorption of light (typically UV or visible), generates reactive species (radicals or cations) that initiate polymerization. nih.gov

The efficiency of photoinitiated polymerization of diacrylates is influenced by several factors, including the type and concentration of the photoinitiator, light intensity, and the reaction temperature. researchgate.net The kinetics of the reaction can be monitored using techniques like real-time Fourier-transform infrared (FTIR) spectroscopy and photo-differential scanning calorimetry (photo-DSC). researchgate.netkpi.ua

The choice of photoinitiator is critical. Type I photoinitiators undergo cleavage upon irradiation to form two radicals, while Type II photoinitiators abstract a hydrogen atom from a co-initiator to generate the initiating radical. nih.gov The absorption spectrum of the photoinitiator must overlap with the emission spectrum of the light source for efficient initiation. nih.gov For instance, in the polymerization of acrylate monomers, two-component photoinitiating systems comprising a sensitizer (B1316253) dye and a co-initiator like an iodonium (B1229267) salt have been shown to be effective. rsc.org

The table below summarizes kinetic data for the photoinitiated polymerization of a diacrylate monomer under different conditions, illustrating the influence of various parameters on the polymerization process.

| Parameter | Condition | Maximum Polymerization Rate (Rp,max) | Final Conversion (%) |

| Light Intensity | Low | Lower | Lower |

| High | Higher | Higher | |

| Photoinitiator Conc. | Low | Lower | Lower |

| High | Higher | Higher | |

| Temperature | Low | Lower | Lower |

| Optimal | Highest | Highest | |

| High | Decreased | Variable |

This table provides a generalized representation of trends observed in diacrylate photopolymerization studies.

Thermal polymerization of this compound can be initiated by the application of heat, which causes the decomposition of a thermal initiator to generate free radicals. Common thermal initiators include peroxides and azo compounds. The rate of polymerization is highly dependent on the temperature and the concentration of the initiator.

The process typically involves charging the monomer and initiator into a reactor and heating the mixture to a temperature where the initiator decomposes at a suitable rate. google.com Care must be taken to control the reaction temperature, as the polymerization is exothermic and can lead to a rapid increase in temperature if not managed properly. atamankimya.com This autoacceleration, known as the Trommsdorff-Norrish effect, is due to the increasing viscosity of the system, which hinders termination reactions.

In some cases, thermal polymerization can occur even without an initiator at sufficiently high temperatures, although this is generally less controlled. The thermal stability of the monomer itself is a factor in this process.

Redox initiation systems are highly effective for initiating polymerization at lower temperatures compared to thermal initiation. cmu.edu These systems consist of a reducing agent and an oxidizing agent that react to produce free radicals. The use of redox systems is particularly advantageous in emulsion polymerization and for applications where heating is undesirable. pcimag.com

A classic example of a redox pair is the Fenton reagent, which involves the reaction of hydrogen peroxide with a ferrous salt. cmu.edu In the context of diacrylate polymerization, various redox systems have been explored. For instance, the polymerization of poly(ethylene glycol) diacrylate has been successfully initiated using a ferrous gluconate/t-butyl hydroperoxide redox system. nih.gov

The efficiency of redox polymerization is influenced by the specific redox pair used, their concentrations, and the reaction temperature. pcimag.com Even at lower temperatures, redox systems can generate a high flux of radicals, leading to efficient polymerization. pcimag.com This method offers the advantage of a high degree of cure and can lead to slower stress accumulation during the initial stages of curing compared to photoinitiation. google.com

The reactivity of the redox system needs to be carefully balanced to ensure both stability during storage and efficient curing when required. google.com Novel approaches, such as using photolabile reducing agents, have been developed to create "on-demand" redox-initiated curing. google.com

Advanced Polymerization Techniques Involving this compound

To achieve greater control over the polymer architecture, molecular weight, and functionality, advanced polymerization techniques have been applied to acrylate monomers.

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a form of reversible deactivation radical polymerization (RDRP) that allows for the synthesis of polymers with well-defined molecular weights and narrow molecular weight distributions. researchgate.net The technique relies on the use of a RAFT agent, typically a thiocarbonylthio compound, to mediate the polymerization process. sigmaaldrich.com

RAFT polymerization has been successfully employed for a wide range of acrylate monomers. scirp.org The choice of the RAFT agent is crucial and depends on the specific monomer being polymerized. sigmaaldrich.com This technique enables the synthesis of complex polymer architectures such as block copolymers and star polymers. researchgate.net By controlling the ratio of monomer to RAFT agent, the molecular weight of the resulting polymer can be precisely controlled. acs.org The application of RAFT to diacrylates like 1,2-PGDA allows for the formation of well-defined network structures.

The table below presents a selection of RAFT agents suitable for the polymerization of acrylate monomers.

| RAFT Agent Type | Example | Suitable for Monomers |

| Trithiocarbonates | Dibenzyl trithiocarbonate | More Activated Monomers (MAMs) like acrylates |

| Dithiobenzoates | 2-Cyano-2-propyl dithiobenzoate | More Activated Monomers (MAMs) like acrylates |

| Xanthates | O-Ethyl S-(1-phenylethyl) xanthate | Less Activated Monomers (LAMs) |

This table is based on general guidelines for RAFT agent selection. sigmaaldrich.com

Atom Transfer Radical Polymerization (ATRP) is another powerful RDRP technique that provides excellent control over the polymerization of a wide variety of monomers, including acrylates. sigmaaldrich.com ATRP is based on a reversible redox process catalyzed by a transition metal complex, most commonly a copper complex with a nitrogen-based ligand. sigmaaldrich.com

The key components of an ATRP system are the monomer, an initiator with a transferable halogen atom, and the catalyst system (transition metal salt and ligand). sigmaaldrich.com The polymerization is initiated by the abstraction of the halogen from the initiator by the catalyst in its lower oxidation state. This generates a radical that can propagate with the monomer. The catalyst in its higher oxidation state can then deactivate the growing polymer chain in a reversible process.

While ATRP is highly effective for monofunctional acrylates, its application to difunctional acrylates like 1,2-PGDA to form controlled network structures presents challenges. The high concentration of propagating radicals can lead to a high degree of crosslinking and potential gelation early in the reaction. Therefore, careful control of reaction conditions, such as catalyst concentration and temperature, is necessary. Techniques like Activators ReGenerated by Electron Transfer (ARGET) ATRP, which uses a reducing agent to continuously regenerate the active catalyst, can be employed to use very low concentrations of the catalyst, potentially offering better control over the network formation. sigmaaldrich.com

Michael Addition Polymerization for this compound Networks

The formation of this compound (PGDA) networks can be achieved through Michael addition polymerization, a versatile and efficient method that proceeds under mild conditions. This reaction involves the conjugate addition of a nucleophile (the Michael donor) to the electron-deficient double bonds of the acrylate groups in PGDA (the Michael acceptor). This process is advantageous for creating well-defined polymer networks and can offer benefits such as reduced polymerization shrinkage and less inhibition by oxygen compared to traditional free-radical polymerization. upc.edu

Common Michael donors used in conjunction with diacrylates like PGDA include compounds with active methylene (B1212753) groups (carbon-Michael), amines (aza-Michael), and thiols (thia-Michael). upc.eduacs.orgresearchgate.net The reaction mechanism is typically catalyzed by a base or a nucleophile. mdpi.com

Base-Catalyzed Mechanism : A strong base deprotonates the Michael donor (e.g., a thiol, R-SH) to form a highly reactive anion (a thiolate, R-S⁻). This anion then attacks the β-carbon of the PGDA acrylate group, leading to the formation of a new carbon-sulfur bond and an enolate intermediate, which is subsequently protonated to regenerate the catalyst and form the final adduct. mdpi.com

Nucleophile-Catalyzed Mechanism : A nucleophile (e.g., a phosphine) directly attacks the acrylate double bond, creating a zwitterionic intermediate. This intermediate then deprotonates the thiol donor, forming a thiolate which proceeds to react with another acrylate group in a catalytic cycle. rsc.org

In the context of network formation with PGDA, multifunctional donors such as polythiols are reacted with the difunctional PGDA. The stoichiometry of the thiol and acrylate groups is a critical parameter for controlling the final network structure and properties. The thiol-acrylate Michael addition is particularly noted for its high efficiency and "click" characteristics, proceeding rapidly at room temperature to high conversions. rsc.orgresearchgate.net The kinetics of these reactions are influenced by the strength of the catalyst, the functionality of the monomers, and the solvent used. lsu.eduresearchgate.net For instance, the polymerization rate constants for base-catalyzed thiol-acrylate systems have been found to increase with rising thiol and acrylate functionality. lsu.edu

Reaction Kinetics and Mechanistic Elucidation in Crosslinking Reactions

The crosslinking of this compound is a rapid process, particularly in photopolymerization, where the system transforms swiftly from a liquid monomer to a solid, crosslinked polymer. kpi.uaacs.org This transition involves complex reaction kinetics that are often characterized by a strong autoacceleration effect at the beginning of the reaction. kpi.ua This phenomenon, also known as the gel effect, arises from a decrease in termination reactions as viscosity increases, leading to a rapid rise in the net polymerization rate.

As the crosslinked network develops, the mobility of the reacting species, including pendant acrylate groups and growing polymer chains, becomes restricted. Consequently, the reaction mechanism often shifts from being kinetically controlled to diffusion-controlled. researchgate.net This shift means that the rate of polymerization is no longer solely governed by the chemical reactivity of the species but by the rate at which they can diffuse through the increasingly rigid network to react. researchgate.net This diffusion limitation can result in incomplete conversion, trapping unreacted acrylate groups within the glassy polymer matrix. researchgate.netresearchgate.net

Studies on similar diacrylate systems show that these photopolymerizations are extremely rapid, with the reaction rate approaching zero within minutes under continuous UV irradiation. kpi.ua The final properties of the crosslinked material are directly tied to these kinetic processes, with factors like the degree of conversion and network heterogeneity being determined by the interplay of initiation, propagation, termination, and diffusion control throughout the reaction. kpi.ua

Rate Constants and Activation Energies of this compound Polymerization

Quantifying the kinetics of diacrylate polymerization involves determining key parameters such as rate constants and activation energies. While specific data for this compound is not abundant, studies on structurally similar diacrylates provide valuable insights. The polymerization kinetics for various acrylate monomers have been fitted to a two-exponential law, yielding empirical rate constants (k) in the range of 0.5 to 35 min⁻¹. acs.orgspiedigitallibrary.org

The activation energy (Ea) is a critical parameter that describes the temperature dependence of the polymerization rate. For diacrylate systems, the activation energy is not always constant throughout the polymerization. It has been observed to increase as the reaction progresses, which is indicative of the shift from a kinetic-controlled to a diffusion-controlled mechanism. researchgate.net In one study of a diacrylate photopolymerization, an activation energy of approximately 58 kJ/mol was determined for the initial phase of the reaction at temperatures below 330 K. researchgate.net For the Michael addition reaction of acrylic acid, which shares the same functional group, an activation energy of 98.0 kJ/mol has been reported, with dimer formation being the dominant reaction. d-nb.info

Table 1: Representative Kinetic Parameters for Acrylate Polymerization Systems Note: This table presents data from various acrylate systems to illustrate typical values, as data specific to this compound is limited.

| Parameter | System | Value | Source |

|---|---|---|---|

| Rate Constant (k) | Multifunctional Acrylates | 0.5 - 35 min⁻¹ | acs.orgspiedigitallibrary.org |

| Activation Energy (Ea) | Diacrylate System (<330 K) | ~58 kJ/mol | researchgate.net |

| Activation Energy (Ea) | Acrylic Acid (Michael Addition) | 98.0 kJ/mol | d-nb.info |

| Free Enthalpy of Electron Transfer (ΔGet) | Triacrylate/Onium Salt System | -72 to -159.9 kJ/mol | rsc.org |

The free enthalpy of electron transfer (ΔGet) is a key parameter in photopolymerization, indicating the thermodynamic feasibility of radical generation by the photoinitiator system. For a triacrylate monomer initiated by a squarylium dye-onium salt system, ΔGet values were found to be highly negative, confirming that the electron transfer process to form initiating radicals is favorable. rsc.org

Influence of Monomer Concentration and Initiator Systems

The kinetics of this compound polymerization are significantly influenced by the concentration of the monomer and the composition of the initiator system. The monomer concentration directly affects the polymerization rate, as a higher concentration of acrylate groups generally leads to a higher probability of propagation. However, the viscosity of the initial formulation, which is dependent on the monomer and any oligomers present, also plays a crucial role by affecting molecular mobility. researchgate.netresearchgate.net

The choice and concentration of the initiator system are paramount in controlling the polymerization kinetics. mdpi.com

Initiator Concentration : Increasing the photoinitiator concentration generally leads to a higher rate of radical generation upon UV exposure. uvebtech.com This results in an increased polymerization rate and can help to overcome oxygen inhibition. mdpi.com However, excessively high initiator concentrations can sometimes lead to lower molecular weight polymers due to an increase in termination reactions. uvebtech.com

An increase in light intensity during photopolymerization also leads to a higher concentration of initiating radicals, which in turn increases the polymerization rate and the final monomer conversion. kpi.ua

Effects of Oxygen Inhibition and Mitigation Strategies

Free-radical polymerization of acrylates, including this compound, is notoriously susceptible to inhibition by atmospheric oxygen. radtech.orgulaval.ca Oxygen is a diradical that readily reacts with the initiating or propagating carbon-centered radicals to form peroxy radicals. ulaval.ca These peroxy radicals are significantly less reactive towards acrylate double bonds and are unable to effectively continue the polymer chain, leading to premature termination. ulaval.cakarenz.jp This effect is most pronounced at the surface of the coating or part, where oxygen from the air can continuously diffuse into the resin, often resulting in a tacky, under-cured surface. radtech.org

Several strategies have been developed to mitigate the detrimental effects of oxygen inhibition:

Physical Methods :

Inert Atmosphere : The most straightforward method is to remove oxygen from the curing zone by blanketing the system with an inert gas like nitrogen (N₂) or carbon dioxide (CO₂). researchgate.netradtech.org

Barrier Coatings : Applying a physical barrier, such as a transparent film or a layer of wax that migrates to the surface, can prevent oxygen from diffusing into the polymerizing system. uvebtech.comradtech.org

Chemical Methods :

Increased Initiator Concentration/Light Intensity : Increasing the rate of radical generation by using higher photoinitiator concentrations or higher UV light intensity can help consume the dissolved oxygen more rapidly and initiate polymerization. uvebtech.com

Oxygen Scavengers : Additives that react preferentially with peroxy radicals are commonly used. These include:

Thiols : Thiols can donate a hydrogen atom to a peroxy radical, thereby regenerating an active radical and becoming a thiyl radical, which is capable of re-initiating polymerization. uvebtech.comkarenz.jp

Amines : Tertiary amines can react with oxygen and peroxy radicals, reducing their inhibitory effect. uvebtech.com

Ethers : The presence of ether linkages in the monomer or oligomer backbone, such as in poly(propylene glycol) structures, can reduce oxygen inhibition through the abstraction of hydrogens on the carbons alpha to the ether oxygen. uvebtech.comradtech.org

Phosphines : Compounds like triphenylphosphine (B44618) can act as effective oxygen scavengers by reacting with peroxy radicals to form phosphine (B1218219) oxide and an alkoxy radical, which can propagate polymerization. ulaval.ca

The use of monomers with higher functionality can also reduce the impact of oxygen inhibition by promoting the rapid formation of a dense network structure that limits oxygen diffusion. radtech.org

Copolymerization and Network Formation with 1,2 Propanediol Diacrylate

Copolymerization with Vinyl Monomers

1,2-Propanediol diacrylate can readily copolymerize with a variety of vinyl monomers. This process allows for the incorporation of its crosslinking capabilities into a wide range of polymer systems, including those based on acrylic acid and its derivatives, methacrylates, styrene, and vinyl acetate. The resulting copolymer architecture is highly dependent on the chosen synthesis technique.

In statistical copolymerization, two or more monomers are polymerized simultaneously to form a polymer chain with a random sequence distribution of monomer units. The sequence is governed by the relative reactivity of the monomers, often described by reactivity ratios (r1 and r2). While specific reactivity ratios for this compound with various comonomers are not extensively documented in readily available literature, the principles of copolymerization kinetics apply.

Mathematical and statistical models, such as Markov chain models, are used to predict copolymer composition and sequence distribution. nih.gov For many acrylate (B77674) and methacrylate (B99206) comonomer pairs, the product of their reactivity ratios is less than one (r1r2 < 1), which leads to a statistical or random sequence in the resulting copolymer chain. mdpi.com In the case of copolymerizing a monofunctional vinyl monomer with a difunctional one like this compound, the diacrylate introduces branch points that can lead to gelation and the formation of a network structure rather than soluble linear or branched chains. The point of gelation and the final polymer structure depend on the concentration of the diacrylate and the reaction conditions.

Block copolymers consist of two or more long sequences, or "blocks," of different homopolymers linked together. Their synthesis requires controlled polymerization techniques that allow for sequential monomer addition. nih.govresearchgate.net Common methods include living polymerizations like Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. nih.gov

Due to its difunctional nature, this compound is not typically used to form the linear segments of block copolymers. Instead, derivatives of 1,2-propanediol are utilized to create specialized initiators for these reactions. For instance, initiators derived from 3-chloro-1,2-propanediol (B139630) have been used for the synthesis of well-defined block copolymers via RAFT and Ring-Opening Polymerization (ROP). researchgate.net In such architectures, this compound could theoretically be introduced in a final step to crosslink the block copolymer chains, thereby forming a structured network material. Advances in polymerization have also enabled the synthesis of block copolycarbonates through the copolymerization of CO2 with epoxides like propylene (B89431) oxide (the precursor to 1,2-propanediol), creating materials with tunable properties. rsc.org

Graft copolymers feature a main polymer backbone to which one or more side chains of a different composition are attached. The primary methods for synthesizing graft copolymers are "grafting to," "grafting from," and "grafting through". nih.gov

Grafting To : Pre-synthesized polymer chains with reactive end groups are attached to a polymer backbone.

Grafting From : Initiating sites are created along a polymer backbone, from which the growth of new side chains is initiated. researchgate.net

Grafting Through : A macromonomer (a polymer chain with a polymerizable end group) is copolymerized with another monomer to form a backbone with polymeric side chains. tandfonline.com

While direct examples of using this compound as a primary monomer in grafting are scarce, its derivatives and related compounds are employed. For example, 1,2-propanediol has been used to modify natural polymers like cellulose (B213188) for subsequent graft copolymerization. researchgate.net Initiators derived from 3-chlor-1,2-propanediol have been used to create macroinitiators for "grafting from" polymerizations. researchgate.net In these systems, this compound would serve effectively as a crosslinking agent, added during the polymerization of the grafted chains to create a crosslinked graft copolymer hydrogel.

Formation of Crosslinked Polymeric Networks

The primary application of this compound is as a crosslinking agent. Its two acrylate functionalities can participate in polymerization reactions, connecting two different polymer chains and forming a three-dimensional network. These networks are thermosets, meaning they are infusible and insoluble materials with high thermal and chemical stability.

Crosslink density, defined as the number of crosslinks per unit volume, is a critical parameter that dictates the mechanical and physical properties of a polymer network. rsc.org Higher crosslink density generally leads to increased stiffness (modulus), hardness, and thermal stability, but reduced flexibility and swelling capacity. Several strategies can be employed to control and modulate the crosslink density of networks containing this compound.

Monomer Ratio : The most direct method is to vary the molar ratio of this compound (crosslinker) to a monofunctional monomer in the formulation. researchgate.net Increasing the concentration of the diacrylate leads to a higher crosslink density.

Molecular Weight of Prepolymers : When crosslinking prepolymers (e.g., polyester (B1180765) or polyurethane oligomers end-capped with acrylate groups), the molecular weight of the prepolymer determines the distance between crosslinks. Lower molecular weight prepolymers result in a higher crosslink density. tandfonline.com

Use of Diluents : Polymerizing in the presence of a non-reactive solvent or a reactive diluent can alter chain mobility and the final network structure. Using a diluent can delay the onset of gelation, potentially leading to a more uniform network. uky.edu

A study on analogous poly(propylene fumarate) (PPF) networks crosslinked with poly(propylene fumarate)-diacrylate (PPF-DA) demonstrated that varying the ratio of these components significantly impacts mechanical properties. rsc.org

Table 1: Effect of Crosslinker Ratio on Mechanical Properties of a PPF/PPF-DA Network An illustrative example based on analogous systems.

| Double Bond Ratio (PPF/PPF-DA) | UV Illumination Time (min) | Tensile Strength (MPa) |

|---|---|---|

| 2:1 | 5 | 0.63 |

| 1:1 | 5 | 1.44 |

| 1:2 | 5 | 2.08 |

Data derived from findings on similar diacrylate crosslinked systems. rsc.org

An Interpenetrating Polymer Network (IPN) consists of two or more independent polymer networks that are physically interlaced on a molecular scale but are not covalently bonded to each other. wikipedia.orgnih.gov This unique architecture allows for a synergistic combination of properties from the constituent polymers. A semi-IPN (SIPN) involves one crosslinked network and one linear or branched polymer. wikipedia.org

IPNs are typically formed via two main routes:

Sequential IPN Synthesis : The first polymer network is formed, which is then swollen with the monomers for the second network, followed by in-situ polymerization and crosslinking. nih.govnih.gov

Simultaneous IPN Synthesis : The monomers and crosslinkers for both networks are mixed and polymerized concurrently using non-interfering, or orthogonal, polymerization mechanisms. nih.govrsc.org

This compound is an ideal candidate for forming one of the networks in an IPN system, typically through free-radical photopolymerization. This can be paired with another network formed through a different chemistry, such as step-growth polymerization (e.g., polyurethane formation) or click chemistry. nih.govmdpi.com The kinetics of the two competing network formations can be controlled, for example by varying light intensity in dual photoinitiation systems, which in turn dictates the final morphology and thermomechanical properties of the IPN. nih.govrsc.org

Table 2: General Strategies for Interpenetrating Polymer Network (IPN) Synthesis

| Synthesis Type | Description | Potential Role of this compound |

|---|---|---|

| Sequential IPN | Network 1 is formed and swollen with monomer/crosslinker for Network 2, which is then polymerized. nih.gov | Forms either Network 1 or Network 2 via radical polymerization. |

| Simultaneous IPN | Monomers for both networks are polymerized at the same time via orthogonal chemistries (e.g., radical and step-growth). nih.gov | Forms the radical-polymerized network alongside a second, non-radical network formation. |

| Semi-IPN (SIPN) | A linear or branched polymer is dissolved in monomers that are then polymerized and crosslinked to form a network. wikipedia.org | Forms the crosslinked network that physically entraps the linear polymer. |

Gradient and Heterogeneous Network Structures

The copolymerization of this compound can be engineered to form advanced network architectures, such as gradient and heterogeneous structures. These networks possess properties that are distinct from those of uniform, random copolymers, arising from the controlled variation in monomer composition along the polymer chains or the formation of distinct phases within the material. uq.edu.auwikipedia.org

Gradient copolymers are characterized by a gradual change in the instantaneous monomer composition from one end of a polymer chain to the other. uq.edu.ausjtu.edu.cn This continuous change in composition leads to less intra- and inter-chain repulsion compared to block copolymers, which have an abrupt compositional change. uq.edu.auwikipedia.org The synthesis of such structures often employs controlled radical polymerization (CRP) techniques like atom transfer radical polymerization (ATRP) or reversible addition-fragmentation chain transfer (RAFT) polymerization. uq.edu.au A common method is the 'forced gradient' or semi-batch technique, where one comonomer is continuously fed into the reactor containing the other monomer (in this case, this compound), systematically altering the monomer feed ratio and thus the composition of the copolymer being formed. uq.edu.au This approach allows for the creation of materials with a broad glass transition temperature (Tg), a valuable characteristic for applications requiring vibration and acoustic damping. wikipedia.org

Heterogeneous or nanoheterogeneous networks are formed when copolymerization leads to phase separation on a micro- or nanoscale. researchgate.net This can occur when this compound is copolymerized with a monomer of significantly different chemical nature, such as a fluorinated comonomer. For instance, the photopolymerization of mixtures containing acrylic monomers and functionalized perfluoropolyethers (PFPEs) can result in crosslinked networks with a complex multiphasic nanostructure. researchgate.net In such a system, hydrogenated acrylic nanodomains (derived from monomers like this compound) are chemically linked to a continuous fluorinated matrix. researchgate.net This morphology combines the properties of both components, where the PFPE matrix provides low surface energy and the hydrogenated acrylate phase enhances mechanical properties. researchgate.net The formation of these nanoheterogeneous structures can be controlled by adjusting the oligomer selection, the ratio of the comonomers, and the polymerization process conditions. researchgate.net

The table below illustrates examples of monomer systems and polymerization techniques used to create gradient copolymer structures, which are principles applicable to systems involving this compound.

Table 1: Examples of Monomer Pairs and Techniques for Gradient Copolymer Synthesis

| Monomer 1 | Monomer 2 | Polymerization Technique | Reference |

|---|---|---|---|

| Styrene (St) | n-Butyl acrylate (nBA) | ATRP | uq.edu.au |

| Methyl methacrylate (MMA) | n-Butyl acrylate (nBA) | ATRP | uq.edu.au |

| Styrene (St) | Acrylonitrile (AN) | ATRP | uq.edu.au |

| Styrene (St) | N,N-dimethylacrylamide (DMAA) | NMP | uq.edu.au |

Influence of Comonomer Structure on Network Properties

The properties of networks formed by the copolymerization of this compound are profoundly influenced by the chemical structure of the comonomer(s) incorporated into the network. As a difunctional acrylate, this compound acts as a crosslinker, and the choice of comonomer dictates key characteristics of the final thermoset material, including its thermal stability, mechanical strength, and chemical resistance. rsc.org

Copolymerization with different types of monomers, such as other acrylates, methacrylates, or vinyl compounds, allows for the tailoring of network properties. For example, incorporating monofunctional acrylates or methacrylates can reduce the crosslink density, leading to a more flexible and tougher material with a lower glass transition temperature (Tg) compared to a homopolymer of this compound. rsc.org The structure of the comonomer's side group is critical; long, flexible alkyl chains will enhance flexibility, whereas bulky or rigid groups (like isobornyl acrylate) can increase the Tg and modulus of the resulting network. uq.edu.au

The reactivity ratios of the comonomers also play a crucial role. Acrylates generally exhibit faster polymerization kinetics than methacrylates. rsc.org When this compound is copolymerized with a methacrylate monomer, the difference in reactivity can lead to the formation of heterogeneous networks or networks with a gradient in crosslink density, affecting the final material homogeneity and properties. diva-portal.org

A particularly interesting class of comonomers are thiols, which participate in thiol-ene polymerization. The reaction of this compound (the 'ene') with a multifunctional thiol proceeds via a step-growth mechanism, which can occur alongside the chain-growth homopolymerization of the acrylate groups. researchgate.net This hybrid polymerization can reduce oxygen inhibition, a common issue in free-radical photopolymerization, and lower internal stress. researchgate.net The final properties of the thiol-ene/acrylate network, such as Tg, crosslink density, and mechanical toughness, can be precisely tuned by varying the ratio of the thiol and acrylate functional groups. researchgate.netdiva-portal.org For instance, increasing the thiol content relative to the acrylate can lead to a more homogeneous network with potentially different thermal and mechanical characteristics. researchgate.net

The table below summarizes research findings on how different comonomer structures affect the properties of acrylate-based polymer networks.

Table 2: Effect of Comonomer Structure on Acrylate Network Properties

| Comonomer Class | Specific Example | Influence on Network Properties | Reference |

|---|---|---|---|

| Methacrylates | Bisphenol A ethoxylate dimethacrylate | Copolymerization leads to networks with properties (e.g., ionic conductivity, storage modulus) intermediate between the respective homopolymers. Reactivity differences can affect network formation. | diva-portal.org |

| Fluorinated Acrylates | Perfluoropolyether (PFPE) dimethacrylate | Forms nano-heterogeneous networks with a fluorinated matrix and hydrogenated acrylate domains. Enhances surface properties (low energy) while maintaining mechanical strength. | researchgate.net |

| Hydroxy-functional Acrylates | 2-Hydroxyethyl acrylate | Can increase the hydrophilicity of the network. The hydroxyl group provides a site for potential post-functionalization. | uiowa.edu |

| Thiols | Pentaerythritol tetrakis(3-mercaptopropionate) | Forms thiol-ene networks. Can increase toughness and strain at break while decreasing crosslink density compared to pure acrylate networks. Reduces oxygen inhibition during photopolymerization. | researchgate.net |

| Bio-based Allyl Esters | Diallyl succinate (B1194679) | Copolymerization with a diacrylate (PEGDA) creates networks where properties like thermal stability and degradation rate are influenced by the bio-derived monomer content. | researchgate.net |

Advanced Characterization of 1,2 Propanediol Diacrylate Based Polymeric Materials

Spectroscopic Analysis of Polymer Structure and Functional Groups

Spectroscopic techniques are indispensable for elucidating the chemical structure of poly(1,2-propanediol diacrylate). By probing the interactions of electromagnetic radiation with the polymer's molecular bonds, these methods offer a detailed fingerprint of its constituent functional groups and their arrangement within the polymer chain.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the detailed structural analysis of polymers, providing information on the atomic-level connectivity and chemical environment of nuclei. iupac.org For poly(this compound), both ¹H-NMR and ¹³C-NMR are employed to confirm the polymer structure and assess the extent of polymerization.

In the ¹H-NMR spectrum of the 1,2-propanediol monomer, characteristic signals for the methyl protons (CH₃), methylene (B1212753) protons (CH₂), and methine proton (CH) are observed. Following polymerization, the signals corresponding to the vinyl protons of the acrylate (B77674) groups (typically in the range of 5.8-6.4 ppm) significantly diminish or disappear, indicating the consumption of the double bonds and the formation of the polymer backbone. New signals corresponding to the newly formed saturated polymer backbone will appear in the upfield region of the spectrum.

¹³C-NMR spectroscopy provides complementary information by probing the carbon skeleton of the polymer. The disappearance of the sp² carbon signals from the vinyl groups and the appearance of new sp³ carbon signals in the polymer backbone confirm the polymerization process. The chemical shifts of the carbonyl carbon, as well as the carbons in the propanediol moiety, can provide insights into the polymer's microstructure. iupac.org

Table 1: Representative ¹H-NMR Chemical Shifts for 1,2-Propanediol and Expected Changes Upon Polymerization

| Functional Group | Monomer Chemical Shift (ppm) (Approximate) | Polymer Chemical Shift (ppm) (Expected) |

| Vinyl Protons (CH₂=CH-) | 5.8 - 6.4 | Absent or significantly reduced |

| Methine Proton (-CH-) | ~5.2 | Shifted upfield |

| Methylene Protons (-CH₂-) | ~4.2 | Shifted upfield |

| Methyl Protons (-CH₃) | ~1.3 | Minor shift |

| Polymer Backbone Protons | Not Applicable | 1.5 - 2.5 |

Data is illustrative and based on general knowledge of acrylate polymerization and 1,2-propanediol.

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and sensitive technique for identifying functional groups within a polymer. upi.edu The polymerization of this compound can be effectively monitored by observing changes in the infrared spectrum.

The monomer spectrum exhibits characteristic absorption bands for the acrylate functional group, including the C=C stretching vibration (around 1635 cm⁻¹) and the C=O stretching of the ester group (around 1725 cm⁻¹). mdpi.com Upon polymerization, the intensity of the C=C stretching band significantly decreases, providing a direct measure of the degree of conversion of the acrylate double bonds. Other key vibrational bands include the C-O stretching of the ester and the C-H stretching and bending of the aliphatic backbone. researchgate.net

Table 2: Key FTIR Absorption Bands for Poly(this compound) Analysis

| Wavenumber (cm⁻¹) | Vibrational Mode | Significance |

| ~2980-2850 | C-H Stretching (aliphatic) | Corresponds to the polymer backbone and propanediol moiety. |

| ~1725 | C=O Stretching (ester) | A strong band, characteristic of the acrylate group, which remains after polymerization. |

| ~1635 | C=C Stretching (alkene) | Disappearance or reduction of this peak indicates the extent of polymerization. |

| ~1450 | C-H Bending (aliphatic) | Relates to the methylene and methine groups in the polymer structure. |

| ~1160 | C-O Stretching (ester) | A strong band associated with the ester linkage. |

Data is illustrative and based on general knowledge of polyacrylate FTIR spectra.

Raman Spectroscopy

Raman spectroscopy is a complementary vibrational spectroscopy technique that is particularly sensitive to non-polar bonds. horiba.com For poly(this compound), Raman spectroscopy is highly effective in monitoring the polymerization process due to the strong Raman activity of the C=C double bond. nist.gov

The Raman spectrum of the monomer shows a prominent peak around 1635 cm⁻¹ corresponding to the C=C stretching vibration. researchgate.net As polymerization proceeds, the intensity of this peak decreases, which can be used to quantify the reaction kinetics. nist.gov The C=O stretching band of the ester group is also observable in the Raman spectrum, typically around 1725 cm⁻¹. The aliphatic C-H stretching and bending vibrations of the polymer backbone and the propanediol unit are also present. researchgate.net

Chromatographic and Mass Spectrometric Techniques for Molecular Weight and Composition

To fully characterize polymeric materials, it is crucial to determine their molecular weight, molecular weight distribution, and composition. Chromatographic and mass spectrometric techniques are the primary methods used for these analyses.

Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC)

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the most widely used technique for determining the molecular weight distribution of polymers. researchgate.net This method separates molecules based on their hydrodynamic volume in solution. Larger molecules elute from the chromatography column faster than smaller molecules.

For poly(this compound), GPC analysis provides key parameters such as the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). lcms.cz The PDI is a measure of the breadth of the molecular weight distribution, with a value of 1.0 indicating a monodisperse sample where all polymer chains have the same length. researchgate.net The choice of solvent (mobile phase) and column packing material is critical for achieving accurate and reproducible results. nsf.gov

Table 3: Typical Molecular Weight Data Obtainable from GPC for a Synthesized Polymer

| Parameter | Description | Typical Value |

| Mn ( g/mol ) | Number-average molecular weight | Varies with synthesis conditions |

| Mw ( g/mol ) | Weight-average molecular weight | Varies with synthesis conditions |

| PDI (Mw/Mn) | Polydispersity Index | > 1.0 (typically 1.5 - 2.5 for free radical polymerization) |

This table presents the types of data obtained from GPC analysis; actual values are dependent on the specific polymerization reaction.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-ToF-MS)

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-ToF-MS) is a soft ionization mass spectrometry technique that allows for the analysis of large molecules like polymers with minimal fragmentation. wpmucdn.comnih.gov It provides information on the absolute molecular weight of individual polymer chains, the repeating monomer unit, and the end-group structures. waters.com

In a MALDI-ToF-MS experiment, the polymer sample is co-crystallized with a matrix compound that absorbs laser energy. The laser irradiation desorbs and ionizes the polymer molecules, which are then accelerated in an electric field and their time-of-flight to a detector is measured. The time-of-flight is proportional to the mass-to-charge ratio of the ions.

For poly(this compound), MALDI-ToF-MS can be used to identify the distribution of oligomers and polymers, confirming the mass of the repeating unit (184.19 g/mol for this compound). The resulting mass spectrum will show a series of peaks separated by the mass of the monomer unit. This technique is particularly useful for characterizing low molecular weight polymers and oligomers and for providing detailed structural information that is complementary to GPC data. wpmucdn.com

Thermal Analysis of Polymer Networks

Thermal analysis techniques are fundamental in determining the operational limits and processing conditions for polymeric materials. Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) are two of the most common methods employed for this purpose.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a powerful thermo-analytical technique used to investigate the thermal properties of polymers, such as the glass transition temperature (Tg), melting, and crystallization events. hu-berlin.de The DSC instrument measures the difference in heat flow required to increase the temperature of a sample and a reference. hu-berlin.de This technique is invaluable for determining the best processing temperatures and understanding the effects of additives or different curing conditions on the polymer network. eag.com

In the context of this compound-based polymers, DSC can be used to monitor the curing process by measuring the exothermic heat flow associated with the polymerization reaction. The glass transition temperature (Tg) is a key parameter obtained from DSC analysis, representing the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. hu-berlin.de This transition is observed as a step-change in the heat flow curve. eag.com

For example, studies on similar di(meth)acrylate-based polymer blends have utilized DSC to determine the Tg and assess the miscibility of the components. nih.govmdpi.com The heating rate during a DSC experiment can influence the observed transition temperatures; a typical rate is around 10°C/min. hu-berlin.dehu-berlin.de Modulated DSC (MDSC) is an advanced technique that can provide deeper insights by separating the total heat flow into reversing and non-reversing components, which is particularly useful for characterizing complex thermal events. eag.comresearchgate.net

Table 1: Illustrative DSC Data for a Hypothetical this compound-Based Polymer Network

| Thermal Property | Value | Unit |

| Glass Transition Temperature (Tg) | 65 | °C |

| Onset of Curing Exotherm | 80 | °C |

| Peak of Curing Exotherm | 120 | °C |

| Enthalpy of Cure (ΔHc) | 300 | J/g |

This data is illustrative and can vary based on the specific formulation and curing conditions.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is primarily used to evaluate the thermal stability and decomposition characteristics of polymeric materials. researchgate.net TGA provides critical data on the temperatures at which degradation begins, the rate of decomposition, and the amount of residual mass at high temperatures. nih.gov

For this compound-based polymer networks, TGA can determine the onset of thermal degradation, which is a crucial parameter for defining the upper service temperature of the material. The analysis is typically performed by heating the sample at a constant rate, such as 10°C/min, in an inert atmosphere like nitrogen or helium to prevent oxidative degradation. nih.govnih.gov The resulting TGA curve plots the percentage of weight loss against temperature. The derivative of this curve (DTG) shows the rate of mass loss and helps to identify the temperatures of maximum decomposition rates. nih.gov

Studies on related acrylate and methacrylate (B99206) polymers have shown that TGA is effective in comparing the thermal stabilities of different formulations. mdpi.comijeas.org For instance, the incorporation of aromatic structures can increase the thermal stability of the polymer network. mdpi.com The information from TGA is essential for quality control and for predicting the long-term performance of the material under thermal stress. researchgate.net

Table 2: Representative TGA Data for a Hypothetical this compound-Based Polymer Network

| Thermal Stability Parameter | Value | Unit |

| Onset of Decomposition (T5% mass loss) | 300 | °C |

| Temperature of Maximum Decomposition Rate (Tmax) | 375 | °C |

| Residual Mass at 600°C | 5 | % |

This data is for illustrative purposes and actual values depend on the specific polymer system.

Morphological and Microstructural Characterization

The macroscopic properties of a polymer are intimately linked to its morphology and microstructure. Techniques such as electron microscopy and X-ray scattering provide high-resolution insights into the physical structure of the polymer network.

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) is a versatile technique for visualizing the surface topography and morphology of materials at the micro- and nanoscale. researchgate.net In SEM, a focused beam of electrons is scanned across the surface of a sample, and the resulting interactions are detected to form an image. This method is particularly useful for examining the fracture surfaces of polymer networks, revealing details about the crosslinking density and failure mechanisms.

For this compound-based polymers, SEM can be used to assess the homogeneity of the polymer network and to observe the morphology of polymer blends or composites. researchgate.net For example, in polymer-dispersed liquid crystal (PDLC) films, SEM is employed to observe the size and distribution of liquid crystal droplets within the polymer matrix. researchgate.net The sample preparation for SEM is relatively straightforward, often involving sputter-coating with a conductive material to prevent charge buildup. Environmental SEM (ESEM) is a variation that allows for the imaging of samples in a gaseous environment, which can be beneficial for studying hydrated or non-conductive polymer systems. researchgate.net

Transmission Electron Microscopy (TEM)

Transmission Electron Microscopy (TEM) offers significantly higher spatial resolution than SEM, enabling the visualization of internal structures at the nanoscale. researchgate.net In TEM, a beam of electrons is transmitted through an ultra-thin specimen, and the interactions are used to form an image. This technique is indispensable for studying the fine details of polymer morphology, such as the phase separation in block copolymers or the dispersion of nanoparticles in a polymer matrix. researchgate.net

In the context of this compound-based materials, TEM can be used to investigate the network structure and the morphology of any phase-separated domains. cuni.cz Sample preparation for TEM is more demanding than for SEM, typically requiring the sample to be microtomed into very thin sections (tens of nanometers). researchgate.net Staining with heavy elements is often necessary to enhance contrast, as polymers are composed of light elements with weak electron scattering. researchgate.net

Small-Angle X-ray Scattering (SAXS)

Small-Angle X-ray Scattering (SAXS) is a non-destructive analytical technique that provides information about the nanoscale structure of materials, typically in the range of 1 to 100 nanometers. ou.eduresearchgate.net SAXS measures the elastic scattering of X-rays by a sample at very small angles. The resulting scattering pattern is related to the Fourier transform of the electron density fluctuations within the material, providing statistical information about the size, shape, and arrangement of nanoscale features. ou.edu

For this compound-based polymer networks, SAXS can be used to characterize the network's homogeneity, determine the size and shape of any phase-separated domains, and study the structure of polymer gels. semanticscholar.orgnih.gov Unlike microscopy techniques, SAXS provides information averaged over a larger sample volume and does not produce a direct image of the structure. ou.edu However, by fitting the scattering data to various models, it is possible to extract quantitative structural parameters. nih.gov SAXS is particularly powerful for studying the hierarchical structure of semi-crystalline polymers and block copolymers. semanticscholar.org

Atomic Force Microscopy (AFM)

Atomic Force Microscopy (AFM) is a high-resolution scanning probe technique utilized to analyze the surface characteristics of polymeric materials derived from this compound, often referred to as poly(propylene glycol) diacrylate (PPGDA). This method provides detailed topographical and nanomechanical information without requiring vacuum conditions, making it suitable for examining polymer surfaces in various environments.

In the characterization of PPGDA-based materials, AFM is employed in tapping mode to generate high-resolution surface morphology images. For instance, in the analysis of composite membranes, AFM can reveal how the addition of other substances affects the surface area and texture of the polymer matrix. Studies on co-polymer systems containing PPGDA have used AFM to identify nanoscale phase separation. Deformation and modulus images can reveal topographies consisting of distinct domains, indicating that the constituent monomers may have separated into phases before polymerization. This results in a polymer blend with nanometer-scale islands of one polymer within a continuous phase of the other, rather than a uniform co-polymer surface biorxiv.org. This capability is crucial for understanding the structure-property relationships in multicomponent polymer systems.

Research findings from AFM analysis on PPGDA-based materials include:

Surface Morphology: AFM imaging has been used to assess the surface of modified PPGDA substrates, such as those plated with gold to alter surface properties like hydrophobicity science.gov.

Nanoscale Topography: In co-polymer blends, AFM has revealed nanoscale features, such as islands of a minor component polymer (around 50 nm in size) within a continuous PPGDA-based matrix biorxiv.org. This provides insight into the material's homogeneity at the nanoscale.

Rheological and Viscoelastic Property Determination

The rheological and viscoelastic properties of this compound-based polymers are critical for understanding their mechanical performance, from the liquid resin state through curing and as a final solid material. These properties are determined using techniques such as Dynamic Mechanical Analysis (DMA) and rheometric measurements, which provide data on how the material responds to applied stress and deformation under varying conditions of temperature, time, and frequency.

Dynamic Mechanical Analysis (DMA)

Dynamic Mechanical Analysis (DMA) is a powerful technique for characterizing the viscoelastic behavior of cross-linked this compound (PPGDA) polymers. By applying a sinusoidal stress and measuring the resultant strain, DMA can quantify key material properties such as the storage modulus (E'), which represents the elastic response, and the loss modulus (E''), which represents the viscous response. The ratio of these two, tan delta (tan δ), provides a measure of the material's damping characteristics.

DMA is particularly effective for determining the glass transition temperature (Tg) of the polymer network. The Tg is a critical parameter that defines the transition from a rigid, glassy state to a more flexible, rubbery state. This transition is typically identified by a sharp decrease in the storage modulus and a corresponding peak in the tan δ curve.

In studies of photocurable resins containing PPGDA, DMA has been used to characterize the final viscoelastic properties of the cured material. For example, materials synthesized with PPGDA and a dynamic boronate ester cross-linker were shown to have storage moduli in the range of 1000 MPa at low temperatures (below -40°C). As the temperature increased, the modulus dropped significantly, by approximately two orders of magnitude, indicating the glass transition and the formation of a rubbery plateau nih.gov. The glass transition temperature for these PPGDA-based networks was identified from the peak of the tan δ curve nih.gov.

Table 1: Representative DMA Data for a PPGDA-Based Polymer Network This table presents illustrative data based on findings reported for polymers containing poly(propylene glycol) diacrylate nih.gov.

| Temperature (°C) | Storage Modulus (E') (MPa) | Tan δ | Material State |

|---|---|---|---|

| -60 | 1200 | 0.05 | Glassy |

| -40 | 800 | 0.85 | Glass Transition Region |

| -20 | 20 | 0.40 | Rubbery |

| 0 | 15 | 0.25 | Rubbery |

| 25 | 12 | 0.20 | Rubbery |

Rheometric Measurements for Curing Behavior

Rheometric measurements are essential for monitoring the photopolymerization (curing) process of this compound resins in real-time. This technique tracks the change in viscoelastic properties as the liquid monomer converts into a solid, cross-linked polymer network upon exposure to light. A rheometer equipped with a UV light source (photorheometer) can measure the evolution of the storage modulus (G') and loss modulus (G'') during curing.

Initially, the liquid resin exhibits low viscosity and a dominant loss modulus (G'' > G'). As the polymerization reaction begins, both moduli increase rapidly. The point at which the storage modulus surpasses the loss modulus (G' = G'') is known as the gel point, signifying the transition from a liquid to a solid-like gel network. Continued irradiation leads to a further increase in the storage modulus until it reaches a plateau, indicating the completion of the curing process.

Studies on photocurable formulations containing PPGDA have utilized rheometry to assess curing kinetics and the final mechanical properties. The final storage modulus (G') value obtained from photorheology is directly related to the cross-link density of the network and corresponds to the storage modulus (E') of the solid polymer as measured by DMA (where E' ≈ 3G' for isotropic materials) nih.gov. This technique is also used to measure and counteract the volume contraction that occurs during polymerization, allowing for the determination of shrinkage stress uiowa.edu.

Table 2: Evolution of Viscoelastic Properties During Photopolymerization of a PPGDA Resin This table provides a representative example of data obtained from photorheology during the curing of a diacrylate resin nih.gov.

| Irradiation Time (s) | Storage Modulus (G') (Pa) | Loss Modulus (G'') (Pa) | Curing Stage |

|---|---|---|---|